1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene
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Overview
Description
1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C17H19NO3 It is characterized by the presence of an isopropyl group, a methyl group, and a nitrophenoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the reaction of 1-bromo-4-nitrobenzene with p-cresol to yield 1-methyl-4-(4-nitrophenoxy)benzene, which can then be further modified to introduce the isopropyl group .
Chemical Reactions Analysis
1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group on the benzene ring can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions .
Comparison with Similar Compounds
1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene can be compared with similar compounds such as:
1-Methyl-4-(4-nitrophenoxy)benzene: Lacks the isopropyl group, which may affect its reactivity and applications.
1-Bromo-4-nitrobenzene: Contains a bromine atom instead of the isopropyl and methyl groups, leading to different chemical properties and uses.
Properties
IUPAC Name |
4-methyl-2-(4-nitrophenoxy)-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(2)15-9-4-12(3)10-16(15)20-14-7-5-13(6-8-14)17(18)19/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRWJPOSOJACHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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